Ammonium dichromate, BioXtra

Description

BenchChem offers high-quality Ammonium dichromate, BioXtra suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium dichromate, BioXtra including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

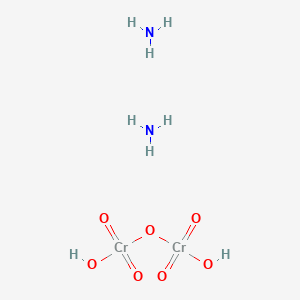

IUPAC Name |

azane;hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2H3N.2H2O.5O/h;;2*1H3;2*1H2;;;;;/q2*+1;;;;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQCJVGGJJFLPP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.O[Cr](=O)(=O)O[Cr](=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2H8N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ammonium dichromate, BioXtra safety data sheet for lab use

Executive Summary: The Dual Nature of BioXtra Grade

Ammonium dichromate (BioXtra grade) represents a paradox in the laboratory: it is a reagent of exceptional utility in high-precision oxidative synthesis and photolithography, yet it poses severe, multi-vector risks. Unlike technical grades used in pyrotechnics, BioXtra denotes a purity level (often

This guide moves beyond the standard Safety Data Sheet (SDS). It integrates the GHS hazard cascade with field-proven mitigation strategies , ensuring that researchers can leverage its oxidative potential without compromising safety or data integrity.

Chemical Profile & Specifications

Identity: Ammonium Dichromate

Formula:

| Property | Specification | Significance in Research |

| Appearance | Orange-red monoclinic crystals | Visual indicator of oxidation state; turns green ( |

| Solubility | ~360 g/L ( | High solubility allows for concentrated stock solutions in aqueous lithography. |

| Decomposition | Critical Risk: Exothermic decomposition is self-sustaining once initiated. | |

| pH (5% Soln) | 3.0 – 4.0 | Acidic nature facilitates oxidation reactions without added mineral acids. |

| Oxidation State | Chromium (VI) | The source of both its reactivity and its carcinogenicity.[1] |

Hazard Identification & Toxicology (The Cr(VI) Cascade)

Ammonium dichromate is not merely toxic; it is a genotoxic carcinogen and a sensitizer . The danger lies in the Cr(VI) ion's ability to mimic sulfate and phosphate, allowing it to hijack anion transport channels to enter cells, where it is reduced to Cr(III), generating reactive oxygen species (ROS) and DNA adducts.

GHS Classification & Risk Matrix

-

Oxidizing Solid (Cat 2): May intensify fire; explosive when mixed with organics.

-

Acute Toxicity (Cat 2 Inhalation): Fatal if inhaled.[2][3][4] Dust control is non-negotiable.

-

Carcinogenicity (Cat 1B): Known human carcinogen (Lung/Sinonasal).

-

Germ Cell Mutagenicity (Cat 1B): Induces heritable genetic damage.

-

Aquatic Toxicity (Cat 1): Catastrophic to aquatic life; zero-discharge policy required.

Figure 1: The toxicological pathway of Hexavalent Chromium, illustrating the mechanism from exposure to cellular damage.

Safe Handling & Engineering Controls

The "Zero-Dust" Mandate: Because inhalation is the most critical exposure route, handling BioXtra crystals requires strict engineering controls.

-

Primary Containment: All weighing and transfer must occur inside a Class I or II Biological Safety Cabinet or a chemical fume hood with HEPA filtration.

-

Static Control: Use anti-static weighing boats. Ammonium dichromate dust is explosive; static discharge can theoretically initiate decomposition in dry, confined dust clouds.

-

PPE Layering:

-

Respiratory: N95/P100 respirator is mandatory if outside a hood (emergency only).

-

Skin: Double-gloving (Nitrile over Nitrile) is recommended. Cr(VI) permeates standard latex.

-

Eyes: Chemical splash goggles (Face shield required for quantities >100g).

-

Storage Incompatibilities:

-

NEVER store near: Reducing agents, organics (solvents, paper), hydrazine, or metal powders.

-

Segregation: Store in a dedicated "Oxidizer" cabinet, separate from flammables and acids.

Experimental Protocols

Protocol A: Preparation of Photosensitive Dichromated Gelatin (DCG)

Application: High-resolution holographic recording and micro-patterning. Why BioXtra? Trace metals in technical grades can cause premature "dark reaction" (hardening) or interfere with laser cross-linking.

Materials:

-

Ammonium Dichromate (BioXtra)[5]

-

Gelatin (Type A, pharmaceutical grade)

-

Deionized Water (18 M

) -

0.22

m Syringe Filter

Workflow:

-

Gelatin Dissolution: Dissolve 5g Gelatin in 100mL DI water at 40°C. Stir gently to avoid bubbles.

-

Sensitizer Preparation (The Critical Step):

-

Safety Note: Perform in yellow light (safe light) to prevent premature UV activation.

-

Dissolve 1g Ammonium Dichromate in 10mL DI water.

-

Filtration: Filter the dichromate solution through a 0.22

m filter to remove micro-particulates (crucial for BioXtra applications).

-

-

Mixing: Dropwise add the dichromate solution to the gelatin at 35-40°C.

-

Ratio: Standard is 1:5 to 1:10 (Dichromate:Gelatin) by weight.

-

-

Coating: Spin-coat onto glass substrates immediately.

-

Curing: Dry in a dark, dust-free box for 24 hours.

Mechanism: Upon UV exposure (

Protocol B: Controlled Waste Disposal (Reduction Method)

Trustworthiness: This protocol converts the carcinogenic Cr(VI) into the relatively benign, insoluble Cr(III) hydroxide.

Reagents:

-

Sodium Bisulfite (

) or Ferrous Sulfate ( -

Sulfuric Acid (

, dilute) -

Sodium Hydroxide (

)

Figure 2: Step-by-step chemical reduction workflow for safe disposal of hexavalent chromium.

Procedure:

-

Acidification: Adjust the waste solution pH to <3 using dilute sulfuric acid.

-

Reduction: Slowly add Sodium Bisulfite while stirring.

-

Observation: The solution will shift from Orange (Cr VI) to Green/Blue-Green (Cr III).

-

Stoichiometry: Ensure a 50% excess of reducing agent.

-

-

Precipitation: Once the color change is complete and stable, slowly add Sodium Hydroxide until pH reaches 8-9. A gray-green sludge (

) will form. -

Separation: Filter the solid. The filtrate (liquid) should be clear and colorless.

-

Disposal: Label the solid as "Chromium (III) Hydroxide Waste" and dispose of according to local hazardous waste regulations.

Emergency Response

| Scenario | Immediate Action |

| Skin Contact | Drench with water for 15 mins.[6] Apply Calcium Disodium EDTA ointment if available. Seek medical attention. |

| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Fatalities can be delayed (pulmonary edema). |

| Spill (Solid) | Do NOT use paper towels (fire risk). Cover with a reducing agent (e.g., sodium thiosulfate) or damp sand. Scoop into a chemical waste container. |

| Fire | Flood with water.[6] Do not use chemical extinguishers (may react).[6] Evacuate area (toxic Cr fumes). |

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24600: Ammonium Dichromate. Retrieved from [Link]

-

New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Ammonium Dichromate. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Hexavalent Chromium Standards. Retrieved from [Link]

Sources

- 1. AMMONIUM DICHROMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. lobachemie.com [lobachemie.com]

- 3. senturyreagents.com [senturyreagents.com]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. Ammonium dichromate, BioXtra | Cr2H8N2O7 | CID 16211154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. employees.delta.edu [employees.delta.edu]

A Comprehensive Technical Guide to Ammonium Dichromate, BioXtra Grade

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Ammonium Dichromate, with a specific focus on the BioXtra grade tailored for high-purity research applications. The document elucidates the compound's molecular structure, chemical formula, and physicochemical properties. It further explores its applications in research and development, emphasizing the importance of the BioXtra specification for ensuring experimental reliability. Detailed protocols, safety considerations, and visualizations are included to offer a holistic understanding for laboratory professionals.

Introduction to Ammonium Dichromate

Ammonium dichromate is an inorganic salt with the formula (NH₄)₂Cr₂O₇.[1][2] It consists of ammonium cations (NH₄⁺) and dichromate anions (Cr₂O₇²⁻).[1] In this compound, chromium exists in its +6 oxidation state, known as hexavalent chromium, which is a potent oxidizing agent.[1] The salt forms bright orange-red monoclinic crystals and is odorless.[3][4]

Historically, ammonium dichromate has been utilized in various fields, including pyrotechnics, photography, lithography, and as a mordant in dyeing.[1][5] In the laboratory, it has been used as a source of pure nitrogen.[1][6] However, due to the high toxicity and carcinogenic nature of hexavalent chromium compounds, its applications have become more specialized and are conducted under strict safety protocols.[7][8]

Molecular Structure and Chemical Formula

The chemical formula for ammonium dichromate is (NH₄)₂Cr₂O₇.[1][9] This formula indicates that two ammonium ions are required to balance the 2- charge of the dichromate ion. The molar mass of ammonium dichromate is approximately 252.07 g/mol .[2][10]

The dichromate anion consists of two chromium atoms, each tetrahedrally coordinated to four oxygen atoms, with one oxygen atom shared between the two chromium atoms. The ammonium cation is a polyatomic ion with a central nitrogen atom bonded to four hydrogen atoms in a tetrahedral arrangement.

The crystal structure of ammonium dichromate is monoclinic.[1] In the solid state, each ammonium ion is irregularly surrounded by eight oxygen atoms from the dichromate anions, with distances characteristic of hydrogen bonds.[1]

Sources

- 1. Ammonium dichromate - Wikipedia [en.wikipedia.org]

- 2. neutronco.com [neutronco.com]

- 3. Ammonium dichromate | 7789-09-5 [chemicalbook.com]

- 4. Ammonium dichromate | Cr2H8N2O7 | CID 24600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ammonium Dichromate Guide: Chemical Properties, Applications, and Safety Precautions [ceramic-glazes.com]

- 6. Applications - Ammonium Dichromate [ammoniumdichromate.co.uk]

- 7. echemi.com [echemi.com]

- 8. chemos.de [chemos.de]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

The "Chemical Volcano" Refined: A Technical Guide to the Thermal Decomposition of Ammonium Dichromate, BioXtra Grade

This guide provides an in-depth exploration of the thermal decomposition of Ammonium Dichromate, specifically focusing on the high-purity BioXtra grade for laboratory applications. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this reaction's principles, execution, and safety considerations. This document moves beyond a simple procedural outline to deliver field-proven insights into the causality of experimental choices and to establish a framework for self-validating protocols.

Executive Summary

The thermal decomposition of ammonium dichromate ((NH₄)₂Cr₂O₇) is a well-known, visually striking exothermic reaction that yields solid chromium(III) oxide (Cr₂O₃), nitrogen gas (N₂), and water vapor (H₂O).[1][2][3] Often dubbed the "chemical volcano," this reaction is a powerful demonstration of a decomposition and redox process.[4][5][6] For the discerning scientist, particularly in the realms of materials science and drug development, the choice of reagent grade is paramount. This guide specifically addresses the use of Ammonium Dichromate, BioXtra, a grade distinguished by its high purity and low content of trace metals, ensuring reproducibility and minimizing confounding variables in sensitive applications.

Reaction Mechanism and Stoichiometry

The thermal decomposition of ammonium dichromate is an intramolecular redox reaction. The ammonium ion (NH₄⁺) acts as the reducing agent, while the dichromate ion (Cr₂O₇²⁻) serves as the oxidizing agent.[7] Upon heating, the chromium in the +6 oxidation state is reduced to the +3 state in chromium(III) oxide, while the nitrogen in the -3 oxidation state in the ammonium ion is oxidized to elemental nitrogen in the 0 oxidation state.[5][8]

The balanced chemical equation for this reaction is:

(NH₄)₂Cr₂O₇(s) → Cr₂O₃(s) + N₂(g) + 4H₂O(g) [1][3][9]

This reaction is highly exothermic, with a significant release of energy (ΔH = -429.1 ± 3 kcal/mol), which is why it is self-sustaining once initiated.[9] The reaction produces a large volume of fluffy, green chromium(III) oxide, which is significantly less dense than the original orange-red ammonium dichromate crystals.[4][10]

Caption: A simplified workflow of the thermal decomposition of ammonium dichromate.

The Significance of BioXtra Grade in Research Applications

In a research and development setting, particularly within the pharmaceutical industry, the purity of reagents is a critical factor that can profoundly influence experimental outcomes. The BioXtra grade of ammonium dichromate is characterized by its high purity (typically ≥99.5%) and, most importantly, its stringently controlled low levels of trace metal impurities.[11]

Why is this crucial?

-

Biomaterial Synthesis: When synthesizing materials for biological applications, such as drug delivery vehicles or scaffolds for tissue engineering, the presence of unknown metal ions can elicit toxic responses in vitro and in vivo.

-

Analytical Standards: In the development of analytical methods, high-purity reagents are essential for creating accurate calibration standards and for minimizing background interference.

Table 1: Typical Specification Comparison: Standard vs. BioXtra Grade Ammonium Dichromate

| Parameter | Standard Laboratory Grade | BioXtra Grade |

| Assay | ~98% | ≥99.5% |

| Insoluble Matter | ≤ 0.01% | ≤ 0.005% |

| Chloride (Cl) | ≤ 0.005% | ≤ 0.001% |

| Sulfate (SO₄) | ≤ 0.02% | ≤ 0.005% |

| Iron (Fe) | ≤ 0.005% | ≤ 0.0005% |

| Lead (Pb) | ≤ 0.002% | ≤ 0.0001% |

Detailed Experimental Protocol

This protocol outlines a safe and controlled procedure for the thermal decomposition of a small quantity of Ammonium Dichromate, BioXtra in a laboratory fume hood.

4.1 Materials and Equipment

-

Ammonium Dichromate, BioXtra grade

-

Heat-resistant ceramic tile or a large watch glass

-

Spatula

-

Long-handled lighter or a Bunsen burner with a striker

-

Fume hood

-

Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, and heat-resistant gloves.

4.2 Step-by-Step Procedure

-

Preparation: Ensure the fume hood sash is at the appropriate height and the airflow is functioning correctly. Place the heat-resistant ceramic tile in the center of the fume hood.

-

Sample Placement: Carefully weigh approximately 2-3 grams of Ammonium Dichromate, BioXtra onto the center of the ceramic tile. Form a small, conical mound with the spatula.[12][13]

-

Initiation: Using a long-handled lighter or a lit splint held with tongs, gently touch the apex of the ammonium dichromate mound.[3][12] The reaction requires an initial input of energy to reach its activation temperature of approximately 180°C.[3][14]

-

Observation: Once initiated, the reaction will become self-sustaining and proceed rapidly.[3][14] Observe the reaction from a safe distance through the fume hood sash. The orange crystals will decompose, producing sparks, a glowing "lava," and a large volume of green chromium(III) oxide "ash."[4][10]

-

Cooling and Quenching: Allow the reaction to proceed to completion and for the resulting chromium(III) oxide to cool completely within the fume hood.

-

Waste Disposal: The resulting chromium(III) oxide is a hazardous waste and must be disposed of according to institutional and local regulations.[12][15] Carefully collect the green powder using a spatula and place it in a designated hazardous waste container.

Caption: A step-by-step workflow for the safe laboratory execution of the experiment.

Safety and Hazard Management

Ammonium dichromate is a hazardous substance and must be handled with extreme care.[16][17][18]

-

Toxicity: It is classified as very toxic, a carcinogen, and a mutagen.[1][15][16] Inhalation, ingestion, and skin contact should be avoided.[18]

-

Oxidizing Agent: It is a strong oxidizing agent and can react violently with reducing agents and combustible materials.[1][16]

-

Explosion Hazard: While the open-air decomposition is generally not explosive, if the reaction is confined, the buildup of nitrogen gas can lead to an explosion.[14][19]

-

Products of Decomposition: The resulting chromium(III) oxide dust should not be inhaled.[14]

Self-Validating Safety System:

-

Always work in a certified fume hood. This contains the gaseous products and the fine solid particles of chromium(III) oxide.

-

Use minimal quantities. For demonstration and most research purposes, a few grams are sufficient to observe the reaction's characteristics.

-

Ensure no flammable materials are nearby. The sparks produced during the reaction can ignite flammable solvents or other materials.

-

Have appropriate fire extinguishing equipment readily available.

Conclusion

The thermal decomposition of Ammonium Dichromate, BioXtra grade, is a foundational reaction with implications across various scientific disciplines. By understanding the underlying chemical principles, adhering to stringent safety protocols, and recognizing the critical role of reagent purity, researchers can harness this reaction for applications ranging from materials synthesis to educational demonstrations. The use of BioXtra grade ensures that the experimental outcomes are a true reflection of the intended chemistry, free from the interference of unwanted contaminants.

References

-

SSERC. (n.d.). Ammonium dichromate volcano. SSERC. Retrieved from [Link]

-

Vedantu. (n.d.). Ammonium Dichromate: Structure, Properties & Uses Explained. Vedantu. Retrieved from [Link]

-

Vedantu. (n.d.). Thermal decomposition of ammonium dichromate gives class 12 chemistry CBSE. Vedantu. Retrieved from [Link]

-

Cardiff University School of Chemistry. (2018, November 14). Thermal Decomposition Ammonium Dichromate VI [Video]. YouTube. [Link]

-

Helmenstine, A. M. (2021, February 7). Ammonium Dichromate Volcano - Classic Vesuvius Fire Demo. Science Notes. Retrieved from [Link]

-

University of Wisconsin-Madison Chemistry Department. (2011, June 13). Decomposition of Ammonium Dichromate. Chemistry Demonstrations. Retrieved from [Link]

-

SpeedyPaper. (2022, June 1). Free Essay on Thermal Decomposition of Ammonium Dichromate (Chemical Volcano Experiment). SpeedyPaper.com. Retrieved from [Link]

-

Galwey, A. K., & Pöppl, L. (1983). Thermal decomposition of ammonium chromate. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 79(9), 2143-2151. [Link]

-

Sciencemadness Wiki. (2021, January 17). Tabletop volcano. Sciencemadness Wiki. Retrieved from [Link]

-

Wikipedia. (n.d.). Ammonium dichromate. Wikipedia. Retrieved from [Link]

-

Straub, J. (n.d.). The dichromate volcano. John Straub's lecture notes. Retrieved from [Link]

-

Filo. (2025, December 10). Give a balanced equation for the thermal decomposition of ammonium dichromate. Filo. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Ammonium dichromate volcano | Demonstration. Education.rsc.org. Retrieved from [Link]

-

Loba Chemie. (n.d.). AMMONIUM DICHROMATE AR. Loba Chemie. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ammonium Dichromate. NJ.gov. Retrieved from [Link]

-

PubChem. (n.d.). Ammonium dichromate. PubChem. Retrieved from [Link]

-

Reddit. (2020, March 13). Thermal decomposition of ammonium dichromate.One of the most interesting of all chemical reactions.... r/chemistry. Retrieved from [Link]

-

Wayne Breslyn. (2020, June 4). How to Write the Name for Cr2O3 [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Chromium(III) oxide. Wikipedia. Retrieved from [Link]

-

US EPA. (n.d.). Chromium oxide (Cr2O3) - Substance Details. SRS. Retrieved from [Link]

-

Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). Phenol, BioXtra, >=99.5% (GC) | P5566-100G. Scientific Laboratory Supplies (Ireland) Ltd. Retrieved from [Link]

-

Glaser Tutoring. (2022, February 10). How to name Cr2O3 [Video]. YouTube. [Link]

-

Quora. (2023, April 9). What is the name of Cr2O3?. Quora. Retrieved from [Link]

-

Capitol Scientific. (n.d.). Sigma B7535-100G BIS-Tris ≥98%, BioXtra Grade, 100g Bottle. Capitol Scientific. Retrieved from [Link]

-

Carl Roth. (n.d.). Substance Grade. Carl Roth. Retrieved from [Link]

-

LabMal. (n.d.). TWEEN® 20 BioXtra (Sigma-Aldrich). LabMal. Retrieved from [Link]

Sources

- 1. Ammonium Dichromate: Structure, Properties & Uses Explained [vedantu.com]

- 2. Thermal decomposition of ammonium dichromate gives class 12 chemistry CBSE [vedantu.com]

- 3. sciencenotes.org [sciencenotes.org]

- 4. SSERC | Ammonium dichromate volcano [sserc.org.uk]

- 5. John Straub's lecture notes [people.bu.edu]

- 6. Ammonium dichromate volcano | Demonstration | RSC Education [edu.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Give a balanced equation for the thermal decomposition of ammonium dichro.. [askfilo.com]

- 9. Ammonium dichromate - Wikipedia [en.wikipedia.org]

- 10. speedypaper.com [speedypaper.com]

- 11. scientificlabs.ie [scientificlabs.ie]

- 12. Decomposition of Ammonium Dichromate – Chemistry Demonstrations [sites.lib.jmu.edu]

- 13. Tabletop volcano - Sciencemadness Wiki [sciencemadness.org]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 15. nj.gov [nj.gov]

- 16. Ammonium Dichromate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 17. lobachemie.com [lobachemie.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. Ammonium dichromate | Cr2H8N2O7 | CID 24600 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Storage of Ammonium Dichromate, BioXtra

Introduction: Ammonium dichromate ((NH₄)₂Cr₂O₇) is a potent inorganic oxidizing agent recognized for its vibrant orange-red crystals.[1][2] While it finds utility in pyrotechnics, early photography, and as a mordant for dyeing, its presence in the modern research laboratory, particularly in high-purity forms like BioXtra grade, demands an exceptional level of respect and caution.[2] The BioXtra designation signifies a product of high purity, suitable for sensitive biological research; however, this does not alter the compound's inherent and severe hazardous properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to mitigate the substantial risks associated with this compound. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative standards and a deep understanding of the chemical's nature.

Section 1: Hazard Identification and Risk Assessment: Acknowledging the Multifaceted Threat

A thorough understanding of the "why" behind safety protocols is paramount. Ammonium dichromate is not a singular-hazard substance; it presents a complex and interwoven profile of risks that must be managed concurrently.

1.1 The Health Hazard Profile: A Hexavalent Chromium Compound The primary driver of ammonium dichromate's profound health risks is its hexavalent chromium (Cr(VI)) content. Exposure can lead to severe, irreversible health outcomes. The compound is classified as:

-

Acutely Toxic (Category 2/3): It is toxic if swallowed and can be fatal if inhaled.[3][4][5] Skin contact is also harmful.[3][5]

-

Carcinogenic (Category 1B): It is known to cause cancer in humans.[3][5][6] There may be no safe level of exposure to a carcinogen, necessitating that all contact be reduced to the lowest possible level.[6]

-

Mutagenic (Category 1B): It may cause heritable genetic defects.[3][4][5]

-

Reproductive Toxin (Category 1B): Evidence suggests it may damage fertility or harm an unborn child.[4][5]

-

Corrosive (Category 1B): It causes severe skin burns and irreversible eye damage upon contact.[5][7][8]

-

Sensitizer (Category 1): It may trigger allergic skin reactions or asthma-like symptoms if inhaled.[3][4][7]

-

Specific Target Organ Toxin: It causes damage to organs, particularly the lungs and kidneys, through prolonged or repeated exposure.[4][6]

1.2 The Physicochemical Hazard Profile: A Potent Oxidizer Ammonium dichromate is a strong oxidizing agent, meaning it readily donates oxygen, which can cause or intensify fires.[1][3]

-

Fire and Explosion Risk: It may ignite combustibles such as wood, paper, and oil.[8] It must be kept away from reducing agents, alcohols, acids, and other organic materials to prevent violent reactions.[3][7]

-

Thermal Instability: While not a primary explosive, it can decompose explosively if heated, especially in a confined container.[7][9][10] This decomposition can become self-sustaining at temperatures around 190-225 °C.[3] The famous "volcano" demonstration, while visually impressive, underscores this inherent instability.

| Hazard Classification Data | Value | Reference |

| OSHA PEL (Cr VI) | 0.005 mg/m³ (8-hr TWA) | [6] |

| ACGIH TLV (Cr VI) | 0.05 mg/m³ (8-hr TWA) | [3] |

| NIOSH REL (Cr VI) | 0.0002 mg/m³ (8-hr TWA) | [6] |

| LD50 Oral (Rat) | 53 - 67.5 mg/kg | [3][7] |

| LC50 Inhalation (Rat) | 0.156 mg/L (4h) | [7] |

| UN Number | 1439 | [8] |

| Hazard Class | 5.1 (Oxidizing Substance) | [3][8] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE): Establishing a Safe Workspace

Given the severe inhalation and contact hazards, reliance on PPE alone is insufficient. A multi-layered approach starting with robust engineering controls is mandatory.

2.1 Primary Containment: The Chemical Fume Hood Directive: All procedures involving the handling of ammonium dichromate, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood.[3][11]

-

Causality: A fume hood serves as the primary barrier, capturing dust, aerosols, and potential vapors at the source.[12][13] This is critical to prevent inhalation of this fatal and carcinogenic substance.[5] The hood sash should be kept as low as possible to maximize capture velocity. All work should be conducted at least 6 inches (15 cm) inside the sash plane.[13]

2.2 Designated Area Protocol A designated area should be established where ammonium dichromate is handled, used, or stored.[6][11]

-

Implementation: This area, which can be the fume hood itself, should be clearly marked with warning signs indicating the specific hazards (e.g., "Carcinogen," "Reproductive Toxin," "Oxidizer").[11] Access to this area should be restricted to trained and authorized personnel.[12] The goal is to contain contamination and alert others to the specific risks present.

2.3 Personal Protective Equipment (PPE) Protocol PPE is the last line of defense and must be selected carefully and used correctly.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.[5] Goggles protect against splashes and dust, while the face shield provides an additional layer of protection for the entire face.

-

Hand Protection: Wear compatible chemical-resistant gloves. No single glove material is impervious to all chemicals. Always inspect gloves for tears or punctures before use.[13][14] Given the corrosive nature and dermal toxicity, double-gloving is a prudent practice.

-

Body Protection: A fully fastened lab coat, preferably one with elastic cuffs, is mandatory.[12] For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat. Do not wear sandals or open-toed shoes in the laboratory.[14]

-

Respiratory Protection: For situations where engineering controls may not be sufficient or during emergency spill cleanup, a NIOSH-approved respirator with a particulate filter is necessary.[5][9] All respirator use must be done under a formal respiratory protection program that includes fit-testing and medical clearance, as required by OSHA.[13]

Section 3: Safe Handling and Experimental Workflow

A systematic and disciplined approach to the experimental workflow is essential to minimize exposure and prevent accidents.

3.1 Pre-Experiment Checklist

-

Authorization: Obtain prior approval from the Principal Investigator before using ammonium dichromate.[11]

-

Information Review: Thoroughly read the Safety Data Sheet (SDS).[3][4][5][7][8]

-

Designated Area: Confirm the designated area is clean, uncluttered, and properly marked.[11]

-

Engineering Controls: Verify the chemical fume hood is operational and its certification is current.

-

PPE: Gather and inspect all required PPE.

-

Emergency Equipment: Locate the nearest safety shower, eyewash station, and appropriate fire extinguisher. Ensure a spill kit is readily available.

-

Waste Container: Prepare a properly labeled hazardous waste container before starting work.

3.2 Step-by-Step Weighing and Solution Preparation Protocol This protocol is designed to minimize the generation of airborne dust, a primary route of exposure.

-

Work Surface Preparation: Cover the work surface inside the fume hood with absorbent, plastic-backed paper.[12] This will contain any minor spills and simplify cleanup.

-

Weighing: If possible, use a ventilated balance enclosure.[11] If not available, perform weighing within the fume hood. Use a tared weigh boat or paper. Do not pour the solid directly from the stock bottle; use a clean spatula.

-

Transfer: Carefully transfer the weighed solid into the receiving vessel. Tap the spatula gently to dislodge any remaining powder.

-

Reconstitution: Slowly add the solvent to the solid to avoid splashing. If adding the solid to the solvent, do so carefully down the side of the vessel.

-

Cleanup: Immediately after weighing, carefully fold the weigh paper and dispose of it in the designated solid hazardous waste container. Decontaminate the spatula and any other equipment used.

3.3 Post-Experiment Decontamination

-

Wipe down the designated work surface and any equipment with an appropriate decontaminating solution, followed by water.

-

Dispose of all contaminated disposable materials (gloves, absorbent paper, etc.) in the designated hazardous waste container.

-

Wash hands and forearms thoroughly with soap and water after removing PPE and before leaving the laboratory.[4][14]

Section 4: Storage and Segregation: Preventing Catastrophic Incompatibility

Improper storage is a leading cause of serious laboratory incidents. The potent oxidizing nature of ammonium dichromate makes its correct storage and segregation a critical safety priority.

4.1 Storage Environment Requirements

-

Keep containers tightly closed to prevent absorption of moisture and contamination.[3][7]

-

Store away from direct sunlight and all sources of heat, sparks, or ignition.[7][15][16]

-

Store below eye level.[17]

4.2 Chemical Segregation Logic The core principle is to physically separate ammonium dichromate from any substance with which it can react dangerously. It must be segregated from:

-

Combustibles and Flammables: Store in a separate, dedicated cabinet.[18][19] As a strong oxidizer, it can cause fire or explosion upon contact with flammable liquids, organic solvents, paper, or wood.[1][8]

-

Reducing Agents: A violent reaction can occur. Store separately.[3][7]

-

Acids and Bases: Incompatible with both strong acids and strong bases.[5][7]

-

General Storage: Do not store chemicals alphabetically unless they are compatible.[17] Ammonium dichromate should be stored in a cabinet designated for inorganic oxidizing solids.[3][18] Secondary containment, such as a plastic tray, should be used to contain spills and prevent contact with incompatible materials in the event of a container failure.[18][19]

Caption: Chemical segregation workflow for Ammonium Dichromate.

Section 5: Emergency Response and Disposal

Preparedness is key to mitigating the consequences of an incident.

5.1 Spill Management

-

Evacuate: Immediately alert others and evacuate the area.[6]

-

Control: Secure the area and control entry. Eliminate all ignition sources.[6]

-

Assess: Only personnel trained in hazardous spill response with appropriate PPE should perform cleanup.

-

Cleanup: Moisten the spilled material with water to prevent dust from becoming airborne.[1][6] Carefully sweep up the material with non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[6][9] Do NOT use combustible absorbents like sawdust.[1]

-

Decontaminate: Ventilate the area and wash the spill site after material pickup is complete.[6]

5.2 First Aid for Exposures

-

Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin with copious amounts of water for at least 15 minutes.[1][7] Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open and removing contact lenses if possible.[3][4] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] Seek immediate medical attention.[1]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][5] Seek immediate medical attention.

5.3 Hazardous Waste Disposal Ammonium dichromate and any materials contaminated with it must be disposed of as hazardous waste.[7][10] Do not dispose of it in the regular trash or down the drain.[6][7] All waste must be collected in properly labeled, sealed containers and disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[6][7]

Conclusion

Ammonium Dichromate, BioXtra, is a chemical that demands the highest standards of safety and handling. Its utility in research can only be justified when its severe risks—carcinogenicity, acute toxicity, and potent oxidizing power—are managed through a disciplined and informed application of engineering controls, personal protective equipment, and stringent handling and storage protocols. By understanding the causality behind these measures, researchers can create a safe environment for discovery while affording this hazardous compound the respect it requires.

References

-

Safety Data Sheet: ammonium dichromate - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG. [Link]

-

Hazardous Substance Fact Sheet - Ammonium Dichromate. New Jersey Department of Health. [Link]

-

Chemical Storage - University of Colorado Anschutz Medical Campus. (2017). University of Colorado. [Link]

-

ICSC 1368 - AMMONIUM DICHROMATE. Inchem.org. [Link]

-

Chemical Storage Guidelines - Environmental Health and Safety, Iowa State University. Iowa State University. [Link]

-

Chemical Segregation and Storage Guide - University of Louisville. University of Louisville. [Link]

-

How do you Store Oxidizing Agents? - Storemasta Blog. (2024). Storemasta. [Link]

-

Chemical Storage - Environment, Health & Safety, University of Wisconsin–Madison. University of Wisconsin–Madison. [Link]

-

AMMONIUM DICHROMATE AR - Loba Chemie. Loba Chemie. [Link]

-

Ammonium dichromate - PENTA. (2024). Penta Chemicals. [Link]

-

Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Thomas Jefferson University. [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Irvine. [Link]

-

Material Safety Data Sheet - Ammonium dichromate. ScienceLab.com. [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]

-

Working with Chemicals - Prudent Practices in the Laboratory. National Academies Press. [Link]

-

MSDS - Ammonium Dichromate. Ammonium Dichromate Store. [Link]

Sources

- 1. ICSC 1368 - AMMONIUM DICHROMATE [inchem.org]

- 2. MSDS - Ammonium Dichromate [ammoniumdichromate.co.uk]

- 3. Ammonium Dichromate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. chemos.de [chemos.de]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. nj.gov [nj.gov]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. AMMONIUM DICHROMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. employees.delta.edu [employees.delta.edu]

- 11. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 12. jefferson.edu [jefferson.edu]

- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. artsci.usu.edu [artsci.usu.edu]

- 15. lobachemie.com [lobachemie.com]

- 16. blog.storemasta.com.au [blog.storemasta.com.au]

- 17. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]

- 18. research.cuanschutz.edu [research.cuanschutz.edu]

- 19. ehs.oregonstate.edu [ehs.oregonstate.edu]

High-Purity Ammonium Dichromate (BioXtra Grade) in Advanced Chemical Synthesis

Executive Summary: The Purity Imperative

In the landscape of modern drug development and fine chemical synthesis, Ammonium Dichromate [

This guide addresses the application of BioXtra-grade (or equivalent high-purity, >99.5%, trace metal <50 ppm) Ammonium Dichromate. In pharmaceutical workflows, the "BioXtra" designation—typically reserved for biochemical applications—signals a critical reduction in trace metallic impurities (Fe, Cu, Pb). These impurities are not merely contaminants; in oxidative mechanisms, they act as rogue catalysts that can induce over-oxidation, racemization, or failure to meet ICH Q3D elemental impurity limits in the final drug substance.

Chemical Profile & Grade Significance

Why "BioXtra" / High-Purity?

Standard ACS-grade reagents often contain trace alkali metals (Na, K) or transition metals. In the synthesis of heterogeneous catalysts (e.g., Copper Chromite for hydrogenation), these impurities are disastrous.

-

The Ammonium Advantage: Unlike sodium dichromate (

), ammonium dichromate decomposes upon heating to release only gas ( -

Trace Metal Control: Using a high-purity grade ensures that the redox potential of the Cr(VI) species is not perturbed by other transition metals, ensuring reproducible kinetics.

Technical Specifications (High-Purity Grade)

| Parameter | Specification | Impact on Synthesis |

| Assay | Stoichiometric precision for redox titrations. | |

| Insolubles | Prevents heterogeneous nucleation sites in crystallization. | |

| Iron (Fe) | Fe can catalyze radical side-reactions (Fenton-like chemistry). | |

| Sodium (Na) | Critical for catalyst precursors; Na poisons acidic sites. | |

| pH (5% Soln) | Maintains stability of the dichromate dimer ( |

Mechanistic Principles: The Chromate Ester Pathway

The oxidation of primary and secondary alcohols by ammonium dichromate proceeds via the formation of a chromate ester intermediate . Understanding this mechanism is vital for controlling the reaction rate and preventing over-oxidation to carboxylic acids.

The Mechanism

-

Protonation: In acidic media, the dichromate ion is protonated.

-

Esterification: The alcohol oxygen attacks the chromium, eliminating water to form the chromate ester.

-

Rate-Determining Step (RDS): A base (water or solvent) abstracts the alpha-proton, causing the elimination of the HCrO3- moiety and forming the carbonyl double bond.

Mechanistic Visualization (DOT Diagram)

Caption: The oxidative pathway of secondary alcohols via chromate ester formation.[3] The cleavage of the alpha-C-H bond is the rate-limiting step.

Experimental Protocol: Solvent-Free Oxidation

Context: While liquid-phase oxidations are common, ammonium dichromate excels in solvent-free conditions using solid supports (e.g., wet silica or sand). This method minimizes hazardous waste and simplifies purification—a key tenet of Green Chemistry in pharma.

Reagents & Equipment

-

Substrate: 10 mmol Secondary Alcohol (e.g., Benzhydrol).

-

Oxidant: Ammonium Dichromate (High-Purity/BioXtra), 4 mmol.

-

Support: Silica Gel (200-400 mesh) or washed sand.

-

Catalyst:

or

Step-by-Step Methodology

-

Preparation of Supported Reagent:

-

Weigh 2g of Silica Gel. Add 0.5 mL of deionized water and mix to create a free-flowing "wet" silica.

-

Add 4 mmol (approx. 1g) of Ammonium Dichromate to the wet silica.[1] Grind effectively in a mortar until a homogeneous orange powder is obtained. Note: This dispersion mitigates the exothermicity.

-

-

Reaction Assembly:

-

Add 10 mmol of the alcohol substrate to the mortar.

-

Grind the mixture for 10–15 minutes at room temperature.

-

Observation: The orange color will darken to brown/green as Cr(VI) reduces to Cr(III).

-

-

Quenching & Extraction:

-

Add 20 mL of Ethyl Acetate (EtOAc) directly to the solid mixture.

-

Filter the suspension through a sintered glass funnel (porosity 3). The solid residue contains the reduced Chromium(III) oxide and silica.

-

Wash the solid cake with 2 x 10 mL EtOAc.

-

-

Purification:

-

Evaporate the solvent under reduced pressure.

-

The high purity of the starting oxidant often yields a product requiring no further chromatography (Yield >90%).

-

-

Validation:

-

Verify conversion via TLC (Thin Layer Chromatography).

-

Confirm absence of Cr residues using ICP-MS if the product is an API intermediate.

-

Safety & Handling: The Cr(VI) Hazard

Ammonium dichromate is a Category 1 Carcinogen and a potent oxidizer. It is thermodynamically unstable; the "volcano reaction" (decomposition) can trigger inadvertently if heated >190°C in a confined space.

Critical Safety Workflow

Caption: Mandatory safety lifecycle for handling Hexavalent Chromium compounds.

Decontamination Procedure

Spills must never be wiped with paper towels (fire risk).

-

Cover spill with a reducer (Sodium Thiosulfate or Ascorbic Acid).

-

Wet slightly to allow reduction (Orange

Green). -

Absorb with inert material (Vermiculite) and dispose of as hazardous chrome waste.

References

-

European Medicines Agency (EMA). ICH guideline Q3D (R1) on elemental impurities. (2019). Retrieved from [Link]

-

PubChem. Ammonium Dichromate Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hexavalent Chromium Standards. United States Department of Labor. Retrieved from [Link]

- Shirini, F., et al.Solvent-free oxidation of alcohols using ammonium dichromate. Journal of Chemical Research. (Methodology basis for Section 4).

Sources

Methodological & Application

Application Notes and Protocols for the Catalytic Use of Ammonium Dichromate, BioXtra Grade

For: Researchers, scientists, and drug development professionals.

Abstract

The oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis, critical for the construction of intermediates in pharmaceutical development and fine chemical production. While numerous chromium(VI)-based reagents have been developed for this purpose, many suffer from drawbacks such as instability, the need for stoichiometric excess, arduous work-up procedures, and the potential for over-oxidation.[1] This document provides a detailed protocol for the use of Ammonium Dichromate, specifically the high-purity BioXtra grade, in a robust and efficient catalytic system for the selective oxidation of primary and secondary alcohols. This method, which utilizes a silica chloride and wet silica dioxide support system, offers significant advantages in terms of reaction efficiency, simplicity of execution, and high product yields, mitigating many of the limitations of traditional chromium oxidants.[1]

Introduction: The Rationale for a Supported Ammonium Dichromate System

Ammonium dichromate, (NH₄)₂Cr₂O₇, is a powerful oxidizing agent wherein chromium exists in the +6 oxidation state.[2] Its application in organic synthesis has been historically significant, though often supplanted by more complex reagents like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) to improve solubility in organic solvents and temper reactivity.[3][4][5] However, these reagents are not without their own challenges, including hygroscopicity and difficulties in preparation and handling.[3]

The protocol detailed herein revives the utility of the fundamental dichromate salt by employing it in a heterogeneous catalytic system. The synergy between ammonium dichromate and a support matrix of silica chloride and wet silica dioxide leads to a highly effective oxidizing environment that is both mild and powerful.

Key Advantages of this Protocol:

-

High Efficiency: The reaction proceeds to completion in a short timeframe, often with near-quantitative yields of the desired carbonyl compound.[1]

-

Excellent Selectivity: The system selectively oxidizes primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. Secondary alcohols are cleanly converted to ketones.[1]

-

Simplified Work-up: As a heterogeneous system, the chromium-containing support can be easily removed by simple filtration, drastically simplifying product isolation compared to homogeneous methods.[1]

-

Mild Conditions: The reaction can be conducted under solvent-free conditions or in a non-polar solvent like n-hexane, reducing the environmental burden and simplifying solvent removal.[1]

The Critical Role of the BioXtra Grade

In catalysis, purity is paramount. The BioXtra grade designation ensures that the ammonium dichromate is of high purity, with stringent testing for trace metal contaminants. This is not a trivial detail; trace metals can act as unintended catalysts or inhibitors, leading to unpredictable side reactions, lower yields, and poor reproducibility. For researchers in drug development, where process control and consistency are non-negotiable, using a high-purity reagent like the BioXtra grade is a self-validating choice that ensures the observed catalytic activity is solely attributable to the defined system.

The Catalytic System: Mechanism and Components

The oxidative power of the system stems from the Cr(VI) center of the dichromate ion. The silica-based support is not merely an inert scaffold but an active participant in the reaction mechanism.

-

Ammonium Dichromate ((NH₄)₂Cr₂O₇): The primary oxidant.

-

Silica Chloride (SiO₂-Cl): Prepared by reacting silica gel with thionyl chloride (SOCl₂), this component acts as a Lewis acid, likely facilitating the formation of a chromate ester intermediate with the alcohol substrate.[6]

-

Wet Silica Dioxide (Wet SiO₂): The presence of water on the silica surface is crucial. It is believed to aid in the protonolysis steps of the reaction mechanism and maintain the catalyst's structural integrity and activity.

The proposed workflow involves the adsorption of the alcohol onto the silica surface, where it reacts with the ammonium dichromate, activated by the Lewis acidic silica chloride, to form a chromate ester. A subsequent elimination step, mediated by the surface hydroxyl groups and water, yields the carbonyl compound and a reduced chromium(III) species.

Caption: Workflow for the supported ammonium dichromate oxidation.

Safety Precautions and Hazard Management

EXTREME HAZARD WARNING: Ammonium dichromate is a highly toxic, carcinogenic, and powerful oxidizing agent. It is also explosive under certain conditions. All handling must be performed by trained personnel in a designated area with appropriate engineering controls.

-

Carcinogenicity: Contains hexavalent chromium, a known human carcinogen. Inhalation is the primary exposure route of concern.

-

Oxidizer: May intensify fire. Keep away from combustible materials, organic solvents, and reducing agents.

-

Toxicity: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

-

Explosive Risk: Can decompose violently upon heating, especially if confined. Do not grind or subject to friction.

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Tightly fitting safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use.

-

Body Protection: Flame-resistant lab coat, full-length pants, and closed-toe shoes.

Handling and Storage:

-

Ventilation: All manipulations must be conducted inside a certified chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area, away from heat, sparks, and incompatible materials. The container must be kept tightly closed. Store separately from combustible materials.

-

Dispensing: Use plastic or ceramic spatulas. Avoid metal spatulas which can cause friction.

Waste Disposal:

-

All chromium-containing waste is considered hazardous.

-

Quench any residual oxidizing capacity by reacting with a reducing agent (e.g., sodium bisulfite) under controlled, acidic conditions until the solution turns green, indicating the presence of Cr(III).

-

Neutralize the solution and dispose of it through your institution's hazardous waste program. Never dispose of chromium waste down the drain.

Detailed Experimental Protocols

Protocol 4.1: Preparation of Silica Chloride (SiO₂-Cl)

This procedure should be performed in a chemical fume hood.

-

To a round-bottom flask containing a magnetic stir bar, add 20 g of silica gel.

-

Add 50 mL of dichloromethane (DCM).

-

While stirring vigorously, slowly add 20 g of thionyl chloride (SOCl₂) dropwise at room temperature.

-

Stir the suspension for 1-2 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.[6] This is the activated silica chloride support.

Protocol 4.2: General Procedure for the Oxidation of Alcohols

The following is a general procedure adapted from established literature, using benzyl alcohol as a model substrate.[1] Reaction times and temperatures may need to be optimized for different substrates.

Materials and Reagents:

-

Substrate (e.g., Benzyl Alcohol)

-

Ammonium Dichromate, BioXtra

-

Silica Chloride (prepared as in Protocol 4.1)

-

Silica Gel (for preparing wet SiO₂)

-

Deionized Water

-

n-Hexane (or reaction can be run solvent-free)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer/hotplate, oil bath

Procedure:

-

Prepare Wet SiO₂: Prepare wet silica dioxide by thoroughly mixing silica gel with deionized water to a final water content of 50% by weight (e.g., mix 1 g of dry silica gel with 1 mL of water).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add:

-

Ammonium Dichromate, BioXtra (0.252 g, 1 mmol)

-

Silica Chloride (0.3 g)

-

Wet SiO₂ (50% w/w, 0.2 g)

-

-

Solvent Addition (Optional): For the solution-phase reaction, add 5 mL of n-hexane to create a suspension. For the solvent-free reaction, omit this step.

-

Substrate Addition: Add the alcohol (e.g., Benzyl Alcohol, 0.108 g, 1 mmol) to the mixture.

-

Reaction:

-

Solution Phase: Heat the mixture to reflux (approx. 70-80 °C) with vigorous stirring.

-

Solvent-Free: Heat the mixture in an oil bath at 80 °C with vigorous stirring.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are short (e.g., 7 minutes for benzyl alcohol in n-hexane).[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 10 mL of DCM and stir for 5 minutes.

-

Filter the mixture through a pad of celite or a sintered glass funnel to remove the solid support and chromium salts.

-

Wash the solid residue with an additional 10 mL of DCM.

-

Combine the organic filtrates.

-

-

Drying and Concentration: Dry the combined filtrate over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel.[1]

Caption: Step-by-step experimental workflow for alcohol oxidation.

Data and Expected Results

The following table summarizes representative results for the oxidation of various alcohols using this method, demonstrating its broad applicability and efficiency.[1]

| Substrate (Alcohol) | Product (Carbonyl) | Time (Solvent-Free, min) | Yield (%) |

| Benzyl alcohol | Benzaldehyde | 7 | 95 |

| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 20 | 92 |

| 2-Nitrobenzyl alcohol | 2-Nitrobenzaldehyde | 45 | 90 |

| Cinnamyl alcohol | Cinnamaldehyde | 10 | 94 |

| Cyclohexanol | Cyclohexanone | 30 | 91 |

| 1-Heptanol | Heptanal | 60 | 85 |

Data adapted from Shirini, F. et al.[1]

Conclusion and Field Application

The described protocol for the catalytic oxidation of alcohols using Ammonium Dichromate, BioXtra grade, on a silica chloride/wet SiO₂ support presents a highly efficient, selective, and operationally simple alternative to traditional Cr(VI) reagents. The formation of aldehydes and ketones is fundamental to the synthesis of active pharmaceutical ingredients (APIs). These carbonyl compounds serve as versatile intermediates, enabling crucial bond-forming reactions such as aldol condensations, Wittig reactions, and reductive aminations, which are essential for building the molecular complexity required in modern drug candidates. The reliability, high yield, and clean work-up associated with this protocol make it a valuable tool for process chemists and researchers in drug discovery and development.

References

-

Shirini, F., Zolfigol, M. A., & Pourhabib, A. (2003). Oxidation of Alcohols Using (NH₄)₂Cr₂O₇ in the Presence of Silica Chloride/Wet SiO₂ in Solution and under Solvent Free Condition. Journal of the Korean Chemical Society, 47(1), 67-69. [Link]

-

Wikipedia contributors. (2024). Ammonium dichromate. In Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridinium Dichromate (PDC). [Link]

- Shirini, F., Tajik, H., & Jalili, F. (2001). Oxidative Coupling of Thiols to Disulfides by (NH₄)₂Cr₂O₇ in the Presence of Mg(HSO₄)₂/Wet SiO₂ in Solution and under Solvent Free Conditions. Russian Journal of Organic Chemistry, 37(9), 1357-1358.

-

Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. [Link]

-

Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). [Link]

-

Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]

-

Morressier. (2020). Oxidation of primary and secondary alcohols into aldehydes and ketones using ammonium dichromate in sand. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24600, Ammonium dichromate. [Link]

-

The Science Company. (n.d.). Ammonium Dichromate MSDS. [Link]

-

Zarei, A., & Shirmardi-Shaghasemi, B. (2017). Silica Chloride Catalyzed Efficient Synthesis of 2,3-Dihydroquinazoline-4(1h)-Ones Derivatives In Water. Journal of Water Chemistry and Technology, 39(6), 351-356. [Link]

Sources

Application Note: Ammonium Dichromate (BioXtra) as a High-Purity Nitrogen Source & Energetic Porogen

[1]

Executive Summary & Strategic Rationale

Ammonium Dichromate (BioXtra) is frequently misunderstood solely as a pyrotechnic reagent.[1] In high-precision laboratory synthesis, its primary utility lies in its unique stoichiometry as a self-contained nitrogen source .[1] Unlike external nitrogen gas feeds which may contain moisture or hydrocarbon impurities from tank liners, the thermal decomposition of BioXtra-grade Ammonium Dichromate yields chemically pure Nitrogen (

This guide details the application of Ammonium Dichromate as:

-

An In-Situ Nitrogen Generator: For creating ultra-dry, oxygen-free inert atmospheres in micro-scale closed systems.[1]

-

An Energetic Porogen: In Solution Combustion Synthesis (SCS), where the ammonium moiety serves as the nitrogen fuel to generate porosity in catalytic nanomaterials.[1]

⚠️ CRITICAL SAFETY WARNING ⚠️

HAZARD CLASS: Oxidizer, Carcinogen (Category 1A), Mutagen. [1] RISK: Hexavalent Chromium (

) is highly toxic.[1][2] Inhalation of dust or mist is fatal. CONTROLS:

NEVER use open flames near volatile solvents when handling this oxidizer.

ALWAYS work within a certified HEPA-filtered chemical fume hood.

waste: All residues (

) must be treated as hazardous heavy metal waste.[1]

Chemical Basis of Application

The utility of Ammonium Dichromate [

The Master Equation (Thermal Decomposition):

Why BioXtra Grade?

For catalytic applications or trace-gas generation, standard ACS Reagent grade is insufficient due to trace metal contamination (Fe, Na, K) which can poison downstream catalysts or alter the sintering temperature of the resulting oxide.[1] BioXtra grade ensures <5 ppm trace metal impurities , guaranteeing that the generated

Protocol A: In-Situ Generation of High-Purity Nitrogen Gas

Application: Creating an inert atmosphere for air-sensitive organometallic synthesis where tank nitrogen purity (typically 99.9%) is insufficient regarding moisture or hydrocarbon content.[1]

Materials

-

Ammonium Dichromate (BioXtra), dried at 105°C for 2 hours.[1]

-

Pyrex reaction tube with side-arm.[1]

-

Scrubbing train (see Diagram 1).[1]

-

Heating mantle with PID controller.[1]

Experimental Workflow

-

Loading: Place 5.0 g of BioXtra Ammonium Dichromate into a dry reaction tube.

-

Purging: Connect the output to the scrubbing train. Briefly purge the system with vacuum/argon to remove ambient air.[1]

-

Initiation: Gently heat the reaction tube to 190°C .

-

Filtration & Scrubbing: The evolved gas contains

, steam, and trace dust.[1] It must pass through the scrubbing train described below.

Visualization: Nitrogen Generation Train

Figure 1: Purification train for isolating chemical nitrogen.[1] The acid scrubber is critical to remove trace ammonia or nitric oxides formed by side reactions.

Protocol B: Solution Combustion Synthesis (SCS) of Nanoporous Catalysts[1]

Application: Synthesis of high-surface-area Chromium Oxide (

The Mechanism

In SCS, the rapid evolution of

Protocol Steps

-

Precursor Preparation:

-

Fuel Balance:

-

While

is self-fueling, adding a secondary fuel like Glycine (0.5 g) can increase the flame temperature and

-

-

Gelation:

-

Heat the solution on a hot plate at 80°C under constant stirring until a viscous, dark orange gel forms.

-

-

Auto-Ignition:

-

Transfer the crucible to a muffle furnace preheated to 400°C.

-

Reaction: Within minutes, the gel will ignite (flash point), releasing massive volumes of

and

-

-

Calcination:

-

Allow the resulting green ash to calcine at 500°C for 2 hours to ensure complete conversion to

.[1]

-

Data: Pore Volume vs. Nitrogen Evolution

Comparison of surface area based on fuel/oxidizer ratio.[1]

| Precursor Mix | Nitrogen Source | Gas Evolution Vol/g | BET Surface Area ( | Morphology |

| Pure BioXtra | Ammonium Ion | High | 45 - 60 | Fluffy, Plate-like |

| Standard | Urea | Medium | 15 - 25 | Dense, Agglomerated |

| BioXtra + Glycine (1:[1]1) | Ammonium + Amine | Very High | 80 - 110 | Highly Porous Network |

Visualization: SCS Reaction Pathway

Figure 2: The mechanism of Solution Combustion Synthesis.[1] The rapid release of Nitrogen gas prevents the sintering of the oxide, creating the desired catalytic surface area.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Yellow condensate in gas lines | Incomplete decomposition or sublimation.[1] | Increase reactor temperature; ensure glass wool trap is tight.[1] |

| Low Surface Area (Protocol B) | Sintering due to excessive heat.[1] | Reduce secondary fuel (Glycine); reduce calcination time.[1] |

| Gas is acidic (pH < 7) | Formation of | Refresh the |

References

-

American Chemical Society (ACS). Ammonium Dichromate: Molecule of the Week & Safety Profile. [Link][1]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24600, Ammonium dichromate. [Link][1]

-

Mukasyan, A. S., et al. (2007). Solution Combustion Synthesis of Nanomaterials.[1] Proceedings of the Combustion Institute. [Link]

-

ScienceMadness Library. Ammonium Dichromate Preparation and Properties. [Link]

Sources

- 1. Ammonium dichromate - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Ammonium Dichromate Guide: Chemical Properties, Applications, and Safety Precautions [ceramic-glazes.com]

- 5. Thermal decomposition of ammonium dichromate gives class 12 chemistry CBSE [vedantu.com]

Using Ammonium dichromate, BioXtra for the synthesis of chromium oxide nanoparticles

Application Note: High-Purity Synthesis of Chromium(III) Oxide (

Executive Summary

This guide details the controlled synthesis of Chromium(III) Oxide (

Why BioXtra/High-Purity Grade?

In drug development, the presence of trace heavy metals (Pb, Cd, Hg) or unreacted precursors can induce cytotoxicity unrelated to the therapeutic agent. Using BioXtra or Trace Metals Basis grade precursors ensures that observed biological effects (e.g., ROS generation, apoptosis) are intrinsic to the

Safety & Handling (CRITICAL)

Hazard Class: Carcinogen (Cat. 1B), Mutagen (Cat. 1B), Oxidizing Solid (Cat. 2).

-

Hexavalent Chromium (

): The precursor contains -

Trivalent Chromium (

): The product ( -

Explosion Hazard: Ammonium dichromate decomposes exothermically.[1] Do not process quantities >5g in a single batch without specialized explosion-proof containment.

Mandatory PPE:

-

Full-face respirator with P100 cartridges.

-

Nitrile gloves (double-gloved recommended).

-

Flame-retardant lab coat.

-

Fume hood with HEPA filtration.

Reaction Mechanism

The synthesis relies on the autocatalytic thermal decomposition of ammonium dichromate. Unlike sol-gel methods requiring external reducing agents, the ammonium ion (

Stoichiometric Equation:

Thermodynamics:

The reaction is highly exothermic (

Figure 1: Reaction pathway for the thermal decomposition of Ammonium Dichromate.

Protocol: Controlled Thermal Calcination (CTC)

This protocol minimizes the "volcano" effect to produce uniform nanoparticles rather than ash-like aggregates.

Materials Required

-

Precursor: Ammonium Dichromate, BioXtra/Trace Metals Basis (Sigma-Aldrich).

-

Solvent: Ultra-pure Deionized Water (18.2 MΩ·cm).

-

Equipment: Programmable Muffle Furnace, Alumina Crucibles (with lids), Probe Sonicator, Centrifuge.

Step-by-Step Methodology

Step 1: Pre-treatment (Comminution)

-

Weigh 2.0 g of Ammonium Dichromate inside a fume hood.

-

Grind the orange crystals into a fine powder using an agate mortar and pestle. Reason: Reduces thermal gradients during heating, preventing "hot spots" that cause irregular particle growth.

Step 2: Controlled Decomposition

-

Transfer powder to an alumina crucible. Cover loosely with a lid. Reason: The lid prevents loss of material during the vigorous gas evolution but allows

to escape. -

Place in a muffle furnace.

-

Ramp 1: Heat to 200°C at a rate of 2°C/min. Hold for 60 minutes. Note: This slow ramp initiates decomposition gently, avoiding explosive expansion.

-

Ramp 2: Heat to 500°C at a rate of 5°C/min. Hold for 2 hours. Reason: Higher temperatures anneal the particles, improving crystallinity (hexagonal structure) required for stable bio-imaging signals.

-

Allow to cool to room temperature naturally.

Step 3: Purification (Removal of Cr(VI) Residue)

-

The resulting product will be a dark green powder.

-

Disperse the powder in 50 mL DI water.

-

Sonicate for 15 minutes (Amplitude 40%, Pulse 5s ON/2s OFF).

-

Centrifuge at 10,000 rpm for 15 minutes. Discard the supernatant (yellowish tint indicates unreacted

). -

Repeat washing 3x until supernatant is perfectly clear. Validation: Test supernatant with Diphenylcarbazide solution; no pink color indicates absence of Cr(VI).

Step 4: Drying and Storage

-

Dry the pellet in a vacuum oven at 60°C for 12 hours.

-

Store in amber glass vials to prevent surface photoreactivity.

Figure 2: Experimental workflow for Controlled Thermal Calcination.

Characterization & Specifications

For drug development applications, the following parameters must be verified:

| Parameter | Method | Expected Result (Bio-Grade) | Relevance |

| Crystal Phase | XRD (X-Ray Diffraction) | Hexagonal Eskolaite ( | Determines stability and optical properties. |

| Particle Size | TEM (Transmission Electron Microscopy) | 20 – 60 nm (Spherical/Quasi-spherical) | <100 nm required for cellular uptake. |

| Hydrodynamic Size | DLS (Dynamic Light Scattering) | < 150 nm (PDI < 0.[2]3) | Indicates stability in physiological buffers. |

| Purity | ICP-MS | Cr > 68%; Heavy Metals < 10 ppm | Essential for toxicity studies. |

| Surface Charge | Zeta Potential | +20 to +30 mV (at pH 7) | Positive charge aids cell membrane penetration. |

Troubleshooting Guide

-

Issue: Product is brownish-green instead of dark green.

-

Issue: High Polydispersity Index (PDI > 0.5).

-

Cause: Agglomeration during the exothermic "volcano" phase.

-

Solution: Reduce the heating ramp rate in Stage 1 (try 1°C/min). Use a surfactant (e.g., PEG-400) during the initial grinding step to coat particles.

-

-

Issue: Cytotoxicity in control groups.

-

Cause: Leaching of unreacted Hexavalent Chromium (

). -

Solution: Rigorous washing is non-negotiable. Verify with Diphenylcarbazide spot test.

-

References

-

Sigma-Aldrich. Ammonium dichromate, 99.999% trace metals basis - Product Specification. Merck KGaA. Link

-

Sone, B. T., et al. (2016). Green synthesis of Cr2O3 nanoparticles and their potential for biomedical applications.Arabian Journal of Chemistry , 13(2), 417-426. (Demonstrates bio-efficacy of Cr2O3 NPs). Link

-

National Institute for Occupational Safety and Health (NIOSH). Chromium(VI) Standard (29 CFR 1910.1026). Centers for Disease Control and Prevention. (Safety protocols for Cr VI). Link

-

Abdullah, M. M., et al. (2014). Synthesis of Chromium (III) Oxide Nanoparticles via Thermal Decomposition.Journal of Asian Scientific Research , 4(6), 341-347. (Basis for thermal ramp protocols). Link

-

PubChem. Ammonium Dichromate Compound Summary. National Library of Medicine. Link

Sources

Application of Ammonium dichromate, BioXtra in photolithography techniques.

Application Note: Ammonium Dichromate (BioXtra) in Biocompatible Photolithography

Executive Summary

Ammonium Dichromate (ADC) is a classic photosensitizer traditionally used in holographic recording and CRT screen manufacturing. However, in the context of drug development and bio-engineering, the BioXtra grade of Ammonium Dichromate [

Unlike standard technical grades, BioXtra offers ≥99.999% trace metal basis purity. This reduction in heavy metal contaminants (lead, iron, copper) is critical when the resulting microstructures are used as substrates for enzymatic assays or live-cell culture, where impurities can quench fluorescence or induce cytotoxicity.

Mechanism of Action: Photo-Crosslinking

The utility of ADC lies in the photochemical reduction of hexavalent chromium [Cr(VI)] to trivalent chromium [Cr(III)] upon exposure to ultraviolet (UV) or blue-green light (350–520 nm).

-

Sensitization: ADC is dissolved into a water-soluble polymer (e.g., Gelatin). The Cr(VI) ion exists in equilibrium between dichromate (

) and chromate ( -

Excitation: Upon UV absorption, the Cr(VI) species is reduced.

-

Crosslinking: The generated Cr(III) ions form stable coordinate covalent bonds with nucleophilic groups on the polymer chain (carboxyl, hydroxyl, or amino groups).

-

Solubility Change: The exposed regions become insoluble in water, while the unexposed regions remain soluble and can be washed away.

Chemical Pathway Diagram

Figure 1: Photochemical reduction pathway of Ammonium Dichromate leading to polymer insolubility.

Material Specifications & Selection Guide

For biological applications, purity is the primary variable affecting experimental success. Technical grade impurities can cause background autofluorescence in microscopy or inhibit sensitive enzymatic reactions.

| Feature | BioXtra Grade (Recommended) | ACS/Technical Grade | Impact on Bio-Application |

| Purity | ≥99.999% (Trace Metals Basis) | ~99.5% | High purity prevents heavy metal toxicity in cell cultures. |

| Insolubles | Negligible | ≤0.005% | Insolubles cause scattering in optical biosensors. |

| Iron (Fe) | < 5 ppm | ~20 ppm | Iron can quench fluorophores and catalyze unwanted oxidation. |

| pH (5% Sol) | 3.0–4.0 | 3.0–4.0 | Acidic nature requires buffering for certain proteins. |

| Solubility | High (Rapid Dissolution) | Moderate | Uniform coating thickness depends on complete dissolution. |

Protocol: Fabrication of Biocompatible Gelatin Microstructures

Objective: Create micropatterned gelatin islands for cell adhesion studies using BioXtra Ammonium Dichromate. Safety Warning: Cr(VI) is a carcinogen and strong oxidizer. All weighing and mixing must occur in a fume hood. Wear nitrile gloves and eye protection.

Reagents:

-

Photo-initiator: Ammonium Dichromate, BioXtra (Sigma-Aldrich).

-

Matrix: Gelatin (Type A, bloom 300) or Poly(vinyl alcohol).

-

Solvent: DI Water (18.2 MΩ·cm).

-

Neutralizer: Sodium Metabisulfite (optional, for waste treatment).

Step-by-Step Methodology:

1. Preparation of Photosensitive Sol (Darkroom Conditions)

-

Prepare a 10% w/v Gelatin solution in DI water. Heat to 60°C and stir until completely dissolved.

-

Add Ammonium Dichromate (BioXtra) to the gelatin solution to achieve a concentration of 15% w/w relative to the gelatin (e.g., 1.5g ADC for 10g Gelatin).

-

Note: The solution will turn bright orange. From this point, protect from light (use amber bottles).

-

Filter the warm solution through a 0.45 µm syringe filter to remove micro-bubbles.

2. Spin Coating

-

Dispense 2 mL of the warm solution onto a pre-cleaned glass or silicon substrate.

-

Spin at 1500–3000 RPM for 30 seconds to achieve a film thickness of 1–5 µm.

-

Soft Bake: Bake the substrate at 80°C for 5 minutes to remove excess water. Do not overbake, or thermal crosslinking may occur.

3. UV Exposure (Photolithography)

-

Place a chrome-on-glass photomask over the substrate.[1]

-

Expose to UV light (Mercury lamp, i-line 365nm).

-

Dose: Typical energy requirement is 150–500 mJ/cm² .

-

Observation: The exposed areas will darken slightly (brownish tint) due to the formation of Cr(III).

4. Development

-

Immerse the substrate in warm water (40–50°C) for 1–2 minutes with gentle agitation.

-

The unexposed (soluble) gelatin will dissolve, leaving the crosslinked pattern.[2]

-

Rinse with DI water and dry with nitrogen gas.

5. Detoxification (CRITICAL for Bio-Use)

-

Problem: Residual Cr(VI) is cytotoxic.

-

Solution: Soak the developed structures in sterile PBS (Phosphate Buffered Saline) for 12–24 hours, changing the buffer every 4 hours. This leaches out unreacted dichromate.[2]

-

Validation: The orange tint should completely disappear, leaving clear gelatin structures.

Experimental Workflow Diagram

Figure 2: Fabrication workflow for biocompatible dichromated gelatin microstructures.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Pattern Delamination | Poor adhesion to substrate. | Treat glass with HMDS or Plasma clean prior to coating. |

| Dark Reaction (Fogging) | Thermal crosslinking before exposure. | Lower soft-bake temperature (<80°C) and store solution at 4°C. |

| Low Resolution | Light scattering or diffraction. | Use a thinner coating layer; ensure vacuum contact between mask and wafer. |

| Cell Toxicity | Residual Cr(VI) leaching. | Extend the PBS wash step; verify pH of the final hydrogel. |

References

-

Sigma-Aldrich. Ammonium dichromate BioXtra Specifications. Retrieved from

-

Chang, B.J., et al. (1998). "Mechanism of hologram formation in dichromated gelatin with x-ray photoelectron spectroscopy." Applied Optics, 37(17), 3678-3684.[3] Link

-

Azioune, A., et al. (2010).[4] "Protein micropatterns: A direct printing protocol using deep UVs."[1][4] Methods in Cell Biology, 97, 133-146.[4] Link

- Yeh, P., & Gu, C. (2010). Optics of Liquid Crystal Displays. (Context on Dichromated PVA in screen manufacturing). Wiley-Interscience.

-

National Institutes of Health (NIH) PubChem. Ammonium Dichromate Safety Data.Link

Sources

Troubleshooting & Optimization

Troubleshooting unexpected color changes with Ammonium dichromate, BioXtra